N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
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Overview
Description
N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: is a synthetic organic compound with the molecular formula C17H22N4O2 It is characterized by the presence of a cyclohexyl group, a benzotriazinone moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate anthranilamide derivative with a diazotizing agent.
Attachment of the Butanamide Chain: The butanamide chain is introduced via a coupling reaction, often using reagents such as carbodiimides or uronium salts.
Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a dihydrobenzotriazinone derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the cyclohexyl group.
Reduction: Dihydrobenzotriazinone derivatives.
Substitution: Functionalized amide or benzotriazinone derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group and butanamide chain contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide
- N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)heptanamide
Comparison: N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is unique due to its specific chain length and the presence of a cyclohexyl group. Compared to its analogs with longer chains, it may exhibit different binding affinities and reactivities. The shorter chain length can result in higher solubility and different pharmacokinetic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-cyclohexyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(18-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)19-20-21/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMNDVTUGZYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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